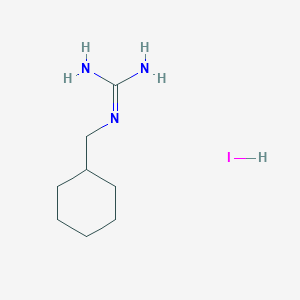
5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide typically involves the formation of the isoxazole ring through a [3+2] cycloaddition reaction. One common method employs the reaction of an aldehyde with a nitrile oxide, generated in situ from a nitro compound, in the presence of a base such as triethylamine . The thiophen-3-ylmethyl group can be introduced through a nucleophilic substitution reaction using thiophen-3-ylmethyl halide and an appropriate nucleophile .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods utilize eco-friendly reagents and conditions to achieve high yields and purity of the desired compounds.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thiophen-3-ylmethyl halide, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce reduced derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
5-methylisoxazole-4-carboxamide: Lacks the thiophen-3-ylmethyl group, which may result in different biological activities.
N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide: Lacks the methyl group at the 5-position, which can affect its chemical reactivity and biological properties.
Uniqueness
5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide is unique due to the presence of both the 5-methyl and thiophen-3-ylmethyl groups, which contribute to its distinct chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its therapeutic potential .
Propiedades
IUPAC Name |
5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-9(5-12-14-7)10(13)11-4-8-2-3-15-6-8/h2-3,5-6H,4H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYCAFPGXTUYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-1-one](/img/structure/B2787124.png)
![4-chloro-2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2787126.png)

![5-[(4-ethylphenyl)amino]-N-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2787129.png)
![N-(3,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2787131.png)
![methyl 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2787133.png)

![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2787136.png)


![2-benzylsulfonyl-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2787142.png)
